(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol
Brand Name: Vulcanchem
CAS No.: 888723-91-9
VCID: VC20823615
InChI: InChI=1S/C13H21IO5/c1-11(15)7-9-8(6-10(11)14)18-12(2,16-4)13(3,17-5)19-9/h6,8-9,15H,7H2,1-5H3/t8-,9-,11+,12+,13+/m1/s1
SMILES: CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O
Molecular Formula: C13H21IO5
Molecular Weight: 384.21 g/mol

(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol

CAS No.: 888723-91-9

Cat. No.: VC20823615

Molecular Formula: C13H21IO5

Molecular Weight: 384.21 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol - 888723-91-9

Specification

CAS No. 888723-91-9
Molecular Formula C13H21IO5
Molecular Weight 384.21 g/mol
IUPAC Name (2S,3S,4aR,7S,8aR)-6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol
Standard InChI InChI=1S/C13H21IO5/c1-11(15)7-9-8(6-10(11)14)18-12(2,16-4)13(3,17-5)19-9/h6,8-9,15H,7H2,1-5H3/t8-,9-,11+,12+,13+/m1/s1
Standard InChI Key HWKCEKOCWQHZNV-QVWLAYSOSA-N
Isomeric SMILES C[C@@]1(C[C@@H]2[C@@H](C=C1I)O[C@]([C@@](O2)(C)OC)(C)OC)O
SMILES CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O
Canonical SMILES CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator